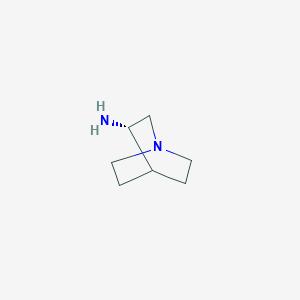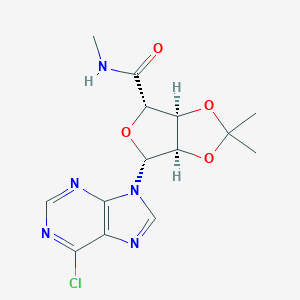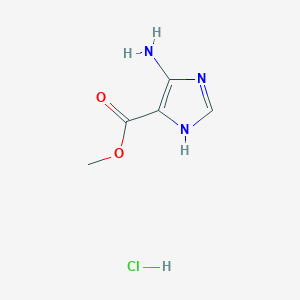
4-Ethoxy-2,6-diacetylpyridine
Vue d'ensemble
Description
“2,6-Diacetylpyridine” is an organic compound with the formula C5H3N(C(O)CH3)2. It is a white solid that is soluble in organic solvents. It is a disubstituted pyridine and is a precursor to ligands in coordination chemistry .
Synthesis Analysis
The synthesis of 2,6-diacetylpyridine begins with oxidation of the methyl groups in 2,6-lutidine to form dipicolinic acid. This process has been well established with potassium permanganate and selenium dioxide .
Molecular Structure Analysis
The molecular formula of 2,6-Diacetylpyridine is C9H9NO2 . For a more detailed structure analysis, you may want to refer to a chemistry database or resource.
Chemical Reactions Analysis
Diacetylpyridine is a popular starting material for ligands in coordination chemistry, often via template reactions .
Physical And Chemical Properties Analysis
2,6-Diacetylpyridine is a white solid that is soluble in organic solvents . For more detailed physical and chemical properties, you may want to refer to a chemistry database or resource .
Applications De Recherche Scientifique
Organometallic Compounds and Catalysis
4-Ethoxy-2,6-diacetylpyridine derivatives have been used in the synthesis of organometallic compounds. For instance, a palladium(II) compound derived from 2,6-diacetylpyridine mono(thiosemicarbazone) was synthesized, showing potential in catalytic applications and organometallic chemistry (Matesanz, Hernández, & Souza, 2014).
Schiff Base Ligand Synthesis
The compound has been used as a precursor for Schiff Base ligand synthesis. Research shows its use in the synthesis of 4-(allyloxy)-6-acetyl-2-carbethoxypyridine and 4-(allyloxy)-2,6-diacetylpyridine, highlighting its versatility in organic synthesis (Xu Nan-ping, 2006).
Synthetic Protocol Improvement
Efforts have been made to improve the synthetic protocols involving 2,6-diacetylpyridine derivatives, indicating their importance in organic chemistry and industrial applications (Asma et al., 2008).
Molecular Structure and Vibrational Analysis
Studies on the molecular structure and vibrational characteristics of 2-ethoxy-4-(pyridine-2yliminomethyl)-phenol, a related compound, have been conducted, contributing to the understanding of its physical and chemical properties (Hajam et al., 2021).
Extraction and Recovery of Metal Ions
Derivatives of 4-Ethoxy-2,6-diacetylpyridine have been employed in the extraction and recovery of noble metal ions from aqueous solutions, demonstrating its potential in environmental and analytical chemistry (Bożejewicz et al., 2021).
Ethylene Polymerization
The compound has been used in the formation of iron complexes for the oligomerization and polymerization of ethene and propene, indicating its role in polymer chemistry (Kaul et al., 2007).
Analytical Reagent for Copper(II) Determination
2,6-diacetylpyridine derivatives have been synthesized as analytical reagents for spectrophotometric determination of copper(II), showcasing its application in analytical methodologies (Reddy et al., 2008).
Learning and Memory Facilitation in Mice
Some derivatives have been studied for their effects on learning and memory facilitation in mice, indicating potential pharmaceutical applications (Zhang Hong-ying, 2012).
Safety And Hazards
Propriétés
IUPAC Name |
1-(6-acetyl-4-ethoxypyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-4-15-9-5-10(7(2)13)12-11(6-9)8(3)14/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNLMVOIEUSWEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC(=C1)C(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-2,6-diacetylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl 2-methylbenzo[d]oxazole-6-carboxylate](/img/structure/B178514.png)
![N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide](/img/structure/B178515.png)





